In-Depth Technical Guide: Didodecyl 3,3'-sulphinylbispropionate (CAS No. 17243-14-0)
In-Depth Technical Guide: Didodecyl 3,3'-sulphinylbispropionate (CAS No. 17243-14-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Didodecyl 3,3'-sulphinylbispropionate, a chemical compound with the CAS number 17243-14-0.[1][2] This document collates available data on its chemical and physical properties, synthesis, and analytical characterization. While its structural analogue, Didodecyl 3,3'-thiodipropionate, is a well-documented antioxidant and polymer stabilizer, specific experimental data on the biological activity and detailed applications of Didodecyl 3,3'-sulphinylbispropionate are limited in publicly accessible scientific literature. This guide aims to consolidate the existing knowledge to support further research and development activities.
Chemical Identification and Properties
Didodecyl 3,3'-sulphinylbispropionate is an organosulfur compound characterized by a sulfinyl functional group.[3] It is the oxidation product of Didodecyl 3,3'-thiodipropionate.[4]
Chemical Structure
Molecular Formula: C30H58O5S[1][2]
Molecular Weight: 530.84 g/mol [1]
Synonyms:
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Propanoic acid, 3,3'-sulfinylbis-, didodecyl ester[2]
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Didodecyl 3,3'-sulfinyldipropionate[2]
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Dilauryl sulfinyl-b,b'-dipropionate[2]
Physicochemical Properties
A summary of the known physicochemical properties of Didodecyl 3,3'-sulphinylbispropionate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17243-14-0 | [2] |
| Molecular Formula | C30H58O5S | [2] |
| Molecular Weight | 530.84352 g·mol−1 | [2] |
| Density | 0.982 g/cm³ | [2] |
| Boiling Point | 628.6 °C at 760 mmHg | [2] |
| Flash Point | 333.9 °C | [2] |
Table 1: Physicochemical Properties of Didodecyl 3,3'-sulphinylbispropionate
Synthesis and Manufacturing
The primary laboratory-scale synthesis method for Didodecyl 3,3'-sulphinylbispropionate is the esterification of 3,3'-Sulfinylbispropionic Acid with Dodecanol.[3]
Experimental Protocol: Esterification of 3,3'-Sulfinylbispropionic Acid with Dodecanol
Reaction Scheme:
Caption: Synthesis of Didodecyl 3,3'-sulphinylbispropionate.
Methodology:
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Reactant Preparation: 3,3'-Sulfinylbispropionic acid and a stoichiometric excess of dodecanol (at least 2 equivalents) are combined in a suitable reaction vessel. A solvent such as toluene may be used to facilitate the reaction and azeotropically remove water.
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Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is typically added to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
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Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.
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Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure Didodecyl 3,3'-sulphinylbispropionate.
Analytical Characterization
The structure of Didodecyl 3,3'-sulphinylbispropionate can be confirmed using various spectroscopic techniques.
Spectroscopic Data
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a characteristic strong absorption band for the sulfoxide (S=O) group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show characteristic signals for the dodecyl chain protons and the protons of the propionate backbone.
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¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the ester groups, the carbons of the dodecyl chains, and the carbons alpha and beta to the sulfoxide group.
-
-
Mass Spectrometry: A mass spectrum for a compound identified as "Didodecyl 3,3'-thiodipropionate oxide" (a synonym for Didodecyl 3,3'-sulphinylbispropionate) is available in the GNPS library under the accession number CCMSLIB00003138120.[5]
Potential Applications and Biological Activity (Hypothesized)
While specific experimental data for Didodecyl 3,3'-sulphinylbispropionate is scarce, its structural similarity to Didodecyl 3,3'-thiodipropionate suggests potential applications as an antioxidant and polymer stabilizer.
Antioxidant Activity
The sulfoxide group in Didodecyl 3,3'-sulphinylbispropionate could potentially act as a radical scavenger. Standard in vitro antioxidant assays could be employed to evaluate this activity.
Experimental Protocols for Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in its absorbance at approximately 517 nm.[6][7]
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the decrease in absorbance at around 734 nm.[7]
Caption: General workflow for in vitro antioxidant assays.
Polymer Stabilization
Thioether compounds are known to act as secondary antioxidants in polymers by decomposing hydroperoxides. It is plausible that Didodecyl 3,3'-sulphinylbispropionate could also contribute to the thermal stability of polymers.[8]
Experimental Protocol for Evaluating Thermal Stability:
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Thermogravimetric Analysis (TGA): TGA can be used to determine the degradation temperature of a polymer. By comparing the TGA curves of a polymer with and without the addition of Didodecyl 3,3'-sulphinylbispropionate, its effect on thermal stability can be quantified.[9] The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) with a programmed temperature ramp.
Signaling Pathways and Drug Development Relevance
Currently, there is no available information in the searched scientific literature linking Didodecyl 3,3'-sulphinylbispropionate to any specific biological signaling pathways or direct applications in drug development. Further research is required to explore any potential pharmacological activities.
Conclusion and Future Directions
Didodecyl 3,3'-sulphinylbispropionate (CAS No. 17243-14-0) is a chemical for which basic physicochemical properties and a general synthesis route are known. However, there is a notable lack of in-depth experimental data regarding its biological activities, including its hypothesized antioxidant and polymer-stabilizing properties. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research. Future studies should focus on:
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Developing and publishing a detailed, optimized synthesis protocol.
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Conducting comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR, high-resolution mass spectrometry) to create a publicly available, validated dataset.
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Performing a battery of in vitro and in vivo assays to quantitatively assess its antioxidant, anti-inflammatory, and other potential biological activities.
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Evaluating its efficacy as a polymer stabilizer and elucidating its mechanism of action.
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Investigating its metabolic fate and toxicological profile to determine its safety for potential applications.
The exploration of these areas will be crucial in determining the true potential and utility of Didodecyl 3,3'-sulphinylbispropionate in various scientific and industrial fields.
References
- 1. didodecyl 3,3'-sulphinylbispropionate | 17243-14-0 [chemicalbook.com]
- 2. didodecyl 3,3'-sulphinylbispropionate | CAS 17243-14-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Didodecyl 3,3'-sulphinylbispropionate | 17243-14-0 | Benchchem [benchchem.com]
- 4. Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
